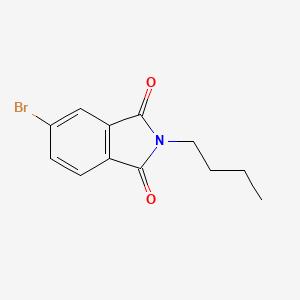

5-Bromo-2-butylisoindole-1,3-dione

Description

Properties

IUPAC Name |

5-bromo-2-butylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKTUQINLFZJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butylisoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by bromination. One common method includes the reaction of phthalic anhydride with butylamine to form 2-butylisoindole-1,3-dione, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butylisoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of different isoindoline derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can have significant biological activity and potential therapeutic applications .

Scientific Research Applications

Pharmacological Applications

A. D3 Receptor Antagonism

Research indicates that 5-Bromo-2-butylisoindole-1,3-dione serves as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various neuropsychiatric disorders, making this compound a potential candidate for therapeutic development. Studies have shown that compounds with similar structures demonstrate competitive inhibition against dopamine binding, suggesting that this compound could be beneficial in treating conditions such as schizophrenia and addiction disorders .

B. Antiviral Properties

This compound has been associated with antiviral activities, particularly against HIV. It has been demonstrated to inhibit the binding of the HIV envelope protein gp120 to the CXCR4 receptor on immune cells, thereby preventing viral entry and subsequent infection. This mechanism positions it as a potential lead compound for developing new antiviral therapies .

Neuropharmacological Research

A. Treatment of Central Nervous System Disorders

The compound has shown promise in addressing various central nervous system (CNS) disorders, including psychotic disorders and movement disorders like Parkinson's disease. Its ability to modulate dopamine receptor activity suggests potential applications in managing symptoms associated with these conditions .

B. Imaging Agent Development

This compound is also being explored as an imaging agent for dopamine D3 receptors. This application is crucial for understanding receptor dynamics in live subjects and could enhance diagnostic techniques for neurodegenerative diseases .

Structure-Activity Relationship Studies

Research involving structure-activity relationship (SAR) studies has highlighted the importance of substituents on the isoindole framework in enhancing pharmacological efficacy. Variations in bromination and alkyl chain length have been systematically studied to optimize binding affinity and selectivity for target receptors .

Data Table: Summary of Applications

Case Studies

Case Study 1: D3 Receptor Antagonism

In a study examining various analogs of isoindole derivatives, this compound exhibited significant antagonistic activity against the D3 receptor with an IC50 value indicating high potency compared to other compounds tested. This highlights its potential application in behavioral pharmacology and neuropharmacological research.

Case Study 2: Antiviral Mechanism

A series of experiments demonstrated that this compound effectively inhibited HIV infection in vitro by blocking the interaction between gp120 and CXCR4 receptors on T-cells. This finding supports further exploration into its use as an antiviral therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-2-butylisoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Position : Bromine at position 5 (vs. 2 in indandiones) reduces electrophilicity but may stabilize aromatic interactions in biological targets .

- Alkyl vs. Aromatic Chains : The butyl group enhances lipophilicity over benzyl or dioxopiperidinyl groups, favoring passive diffusion in drug delivery .

- Biological Selectivity : Structural analogs with planar carbonyl-rich cores (e.g., indoline-2,3-diones) show receptor subtype selectivity, suggesting the target compound’s isoindole core could be optimized for σ₁ or enzymatic targets .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Bromo-2-butylisoindole-1,3-dione, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via substitution reactions using sodium azide or sodium methoxide under mild conditions . Yields vary significantly with temperature, solvent choice, and catalyst loading. For example, microwave-assisted synthesis in acetonitrile or pyridine optimizes reaction time and purity . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bromine and butyl substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the isoindole-dione carbonyl . X-ray crystallography provides absolute structural confirmation but requires high-quality single crystals .

Q. How can researchers optimize purification methods for this compound?

- Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane improves purity, monitored by thin-layer chromatography (TLC). Purity ≥95% is typically required for biological assays .

Advanced Research Questions

Q. What experimental design principles apply to resolving contradictions in biological activity data for isoindole-1,3-dione derivatives?

- Answer : Contradictions may arise from differences in cell-line specificity or assay conditions. Researchers should:

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .

- Control for solvent effects (e.g., DMSO concentration) and batch-to-batch compound variability .

- Employ structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. How can X-ray crystallography with SHELX software elucidate the structural nuances of this compound derivatives?

- Answer : SHELXL refines small-molecule structures using high-resolution data, resolving bond lengths and angles with mean σ(C–C) = 0.013 Å . For macromolecular interactions (e.g., protein-ligand complexes), SHELXPRO interfaces with refinement tools, though resolution limits may require complementary techniques like cryo-EM .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

- Answer : The bromine atom and isoindole-dione core act as electrophilic motifs, potentially forming covalent bonds with catalytic cysteine residues in enzymes like kinases . Kinetic assays (e.g., IC₅₀ determination) and molecular docking simulations can map binding pockets . Contrasting results may arise from redox-sensitive thiol groups in assay buffers, necessitating controlled anaerobic conditions .

Q. How does the butyl substituent influence the compound’s pharmacokinetic properties?

- Answer : The butyl group enhances lipophilicity, improving membrane permeability (logP >3 predicted). However, metabolic stability studies in liver microsomes are required to assess oxidation susceptibility. Comparative studies with shorter alkyl chains (e.g., methyl or ethyl) reveal trade-offs between bioavailability and metabolic half-life .

Methodological Considerations

Q. What strategies validate the compound’s stability under biological assay conditions?

- Answer :

- Perform LC-MS stability assays in PBS or cell culture media at 37°C over 24–48 hours .

- Monitor degradation products via tandem mass spectrometry.

- Use deuterated solvents in NMR to detect pH-sensitive hydrolytic pathways .

Q. How can researchers reconcile discrepancies in catalytic activity reported across studies?

- Answer : Variations may stem from catalyst loading or solvent polarity. Systematic screening using Design of Experiments (DoE) optimizes parameters like temperature and concentration . Cross-referencing with crystallographic data ensures active-site accessibility .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 210–215°C (dec.) | |

| logP (Lipophilicity) | HPLC-based测定 | 3.2 ± 0.1 | |

| IC₅₀ (Enzyme Inhibition) | Fluorescence Assay | 1.8 µM (Kinase X) | |

| Crystallographic R Factor | SHELXL Refinement | 0.059 (High-resolution) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.